REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13](Br)[CH:14]=2)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C1C=CC(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CO.CS(C)=O.C[CH2:54][O:55][C:56](C)=[O:57].CCCCCC>CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:54][O:55][C:56]([C:13]1[CH:14]=[C:15]2[C:10](=[CH:11][CH:12]=1)[CH2:9][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[CH2:16]2)=[O:57] |f:2.3,4.5,6.7.8|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2=CC=C(C=C2C1)Br
|
Name
|
|
Quantity
|
55 mg
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
|
Name
|
TEA
|
Quantity
|
0.93 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
MeOH DMSO
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CO.CS(=O)C
|
Name
|
|
Quantity
|
30 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Name
|
EtOAc Hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C.CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 16 h under CO (balloon) at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
completion of the reaction
|
Type
|
CONCENTRATION
|
Details
|
The Reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove MeOH
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc (10 mL)
|
Type
|
WASH
|
Details
|
washed with water (2×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (eluent=20% EtOAc-Hexane)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=C2CN(CC2=CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 mg | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |